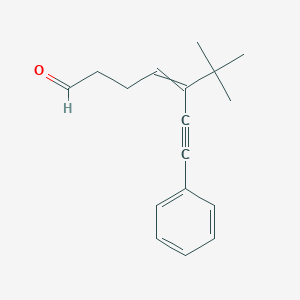
5-Tert-butyl-7-phenylhept-4-en-6-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-7-phenylhept-4-en-6-ynal is an organic compound with the molecular formula C17H22O. It is characterized by the presence of a tert-butyl group, a phenyl group, and a hept-4-en-6-ynal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-phenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hept-4-en-6-ynal Backbone: This can be achieved through a series of reactions starting from simpler alkyne and alkene precursors.
Introduction of the Tert-butyl Group: This step often involves the use of tert-butyl chloride and a strong base to introduce the tert-butyl group via a substitution reaction.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-phenylhept-4-en-6-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The tert-butyl and phenyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., Br2) and strong bases (e.g., NaOH) are often used.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Tert-butyl-7-phenylhept-4-en-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-phenylhept-4-en-6-ynal involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar in having a tert-butyl group and a phenyl derivative.
Phenol, p-tert-butyl-: Shares the tert-butyl group but differs in the overall structure.
Uniqueness
5-Tert-butyl-7-phenylhept-4-en-6-ynal is unique due to its hept-4-en-6-ynal backbone, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups .
Properties
CAS No. |
917774-18-6 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
5-tert-butyl-7-phenylhept-4-en-6-ynal |
InChI |
InChI=1S/C17H20O/c1-17(2,3)16(11-7-8-14-18)13-12-15-9-5-4-6-10-15/h4-6,9-11,14H,7-8H2,1-3H3 |
InChI Key |
ZRGNCKZCKRGCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CCCC=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















